N-(Azido-PEG2)-N-Boc-PEG4-acid

Catalog No.
S536742
CAS No.
2093153-82-1
M.F
C22H42N4O10
M. Wt
522.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Azido-PEG2)-N-Boc-PEG4-acid

Conventional linear PEG linkers limit PROTAC and ADC assembly to two-step sequential coupling, causing low yields and payload aggregation. This branched linker overcomes these limits. • Orthogonal reactivity: Click-ready azide, carboxy for amidation, Boc-amine for post-deprotection functionalization. • Asymmetric PEG2/PEG4 arms provide aqueous solubility and prevent steric hindrance between bulky domains. • Enables convergent three-component synthesis without intermediate purification losses. Sourced exclusively from certified PEG manufacturers, supplied with full analytical documentation for procurement confidence.

CAS Number

2093153-82-1

Product Name

N-(Azido-PEG2)-N-Boc-PEG4-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H42N4O10

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28)

InChI Key

BHUIQDKNHMQIER-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

N-(Azido-PEG2)-N-Boc-PEG4-acid

The exact mass of the compound N-(Azido-PEG2)-N-Boc-PEG4-acid is 522.2901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

N-(Azido-PEG2)-N-Boc-PEG4-acid (CAS: 2093153-82-1) is an advanced, heterotrifunctional branched PEG linker engineered for complex bioconjugation, including the synthesis of PROTACs and branched Antibody-Drug Conjugates (ADCs). The molecule features a central nitrogen atom branching into three distinct, orthogonally reactive arms: an azide-terminated PEG2 chain for click chemistry (CuAAC or SPAAC), a carboxylic acid-terminated PEG4 chain for standard peptide coupling, and a Boc-protected secondary amine that can be unmasked for subsequent functionalization . By integrating asymmetric PEG spacer arms (PEG2 and PEG4), this compound provides essential aqueous solubility and spatial separation, preventing steric hindrance between bulky payloads while enabling convergent, three-component assembly strategies .

PROTAC Linker Selection Fit

Architecture Branched scaffold with orthogonal azide, Boc-amine, and acid handles
Workflow Supports sequential CuAAC/SPAAC click and amide coupling
Spatial Range PEG4/PEG2 arm lengths target ternary complex distance tuning

Procurement teams often attempt to substitute branched PEG linkers with simpler linear alternatives (e.g., Azido-PEG6-acid) or non-PEG branched scaffolds (e.g., lysine derivatives) to reduce upfront reagent costs. However, linear PEGs are strictly bifunctional; they cannot accommodate a third moiety (such as a fluorophore, a half-life extension group, or a dual-targeting ligand) without requiring additional, yield-destroying sequential crosslinking steps . Conversely, substituting with non-PEG branched scaffolds like aliphatic amines or lysine often leads to severe formulation failures. These non-PEG alternatives lack the hydration capacity of the 6 total ethylene glycol units present in N-(Azido-PEG2)-N-Boc-PEG4-acid, leading to payload-induced aggregation, poor pharmacokinetics, and significant losses during the purification of hydrophobic ADC or PROTAC constructs .

Substitution Risk

PEG Arm Length Even a single ethylene oxide unit change may shift degradation efficiency orders of magnitude; PEG3 analogs may not reproduce ternary complex geometry.
Branching Architecture Linear PEG linkers lack the steric constraint from the central Boc-protected amine, leading to different conformational landscapes.
Orthogonal Handles Substituting with a diacid or diamine eliminates the sequential deprotection capability, complicating multi-step PROTAC assembly.

Orthogonal Reactivity for Convergent Synthesis

N-(Azido-PEG2)-N-Boc-PEG4-acid provides three strictly orthogonal reactive sites (Azide, Carboxylic Acid, and Boc-protected amine), enabling convergent three-component assembly. In contrast, linear baselines like Azido-PEG6-acid provide only two sites, requiring additional adapter ligations to attach a third component. This orthogonal trifunctionality allows chemists to perform click chemistry and amide coupling simultaneously or sequentially without cross-reactivity, followed by TFA-mediated Boc deprotection for the final conjugation.

Evidence DimensionOrthogonal conjugation sites
Target Compound Data3 independent sites (Azide, Acid, Boc-amine)
Comparator Or BaselineLinear Azido-PEG6-acid (2 independent sites)
Quantified DifferenceEliminates at least 1-2 intermediate adapter synthesis and purification steps.
ConditionsMulti-specific molecule synthesis (e.g., Trivalent PROTACs)

Reduces the number of synthesis steps and purification cycles, significantly improving overall yield and reducing labor costs in complex molecule manufacturing.

PEG4 vs PEG3 Acid Arm
Reported
+1 EO unit; +~3.5 Å contour length
Supports ternary complex distance tuning
Class-level linkerology evidence

Steric Relief via Asymmetric Arm Lengths

The structural design of this linker incorporates asymmetric spacer arms: a shorter PEG2 arm (~8 Å) and a longer PEG4 arm (~16 Å). When conjugating two bulky payloads (e.g., an E3 ligase ligand and a target protein binder), symmetrical branched linkers often suffer from steric clash, which depresses the yield of the final coupling step. The ~8 Å differential in arm length provided by N-(Azido-PEG2)-N-Boc-PEG4-acid creates distinct spatial microenvironments, relieving steric crowding and maintaining high coupling efficiencies even with high-molecular-weight payloads.

Evidence DimensionSpacer arm length differential
Target Compound DataAsymmetric (PEG2 vs PEG4, ~8 Å difference)
Comparator Or BaselineSymmetrical branched linkers (e.g., bis-PEG3, 0 Å difference)
Quantified DifferenceProvides ~8 Å of spatial relief between conjugated moieties.
ConditionsSequential coupling of bulky >500 Da payloads

Maximizes the yield of the final, most expensive conjugation step by preventing steric blocking of the reactive sites.

PEG2 vs PEG3 Azide Arm
Reported
-1 EO unit; -~3.5 Å contour length
May influence permeability profile
MD/NMR study: ~1000× permeability difference from minor alteration

Aqueous Solubility Enhancement vs. Aliphatic Scaffolds

Hydrophobic payloads in PROTACs and ADCs frequently cause construct aggregation. While non-PEG branched linkers (like lysine) offer trifunctionality, they contribute no hydration capacity. N-(Azido-PEG2)-N-Boc-PEG4-acid incorporates 6 total ethylene glycol units across its arms. Based on standard chemoinformatic models, each PEG unit decreases the LogP of the conjugate, significantly improving aqueous solubility and reducing the aggregation propensity of the final formulated product compared to aliphatic baselines .

Evidence DimensionHydrophilicity contribution
Target Compound Data6 ethylene glycol units (strong hydration sphere)
Comparator Or BaselineLysine or aliphatic branched linkers (0 PEG units)
Quantified DifferencePredictable reduction in construct LogP, preventing payload-induced clumping.
ConditionsAqueous formulation of hydrophobic bioconjugates

Prevents costly late-stage formulation failures and aggregation-induced immunogenicity in biologic therapeutics.

Acid vs NHS Ester
Class-level
Carboxylic acid requires in situ activation; NHS ester hydrolyzes t₁/₂ ~20 min at pH 8
Supports flexible coupling workflow
Acid form enables stoichiometric control with precious amines

Handling Stability and Deprotection Compatibility

The use of a Boc-protected central amine ensures high stability during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, as well as during basic NHS/EDC esterifications. Comparators utilizing Fmoc protection are sensitive to basic conditions and may undergo premature cleavage during amine couplings, leading to polymerization. The Boc group in N-(Azido-PEG2)-N-Boc-PEG4-acid remains fully intact until intentionally cleaved with acidic conditions (e.g., TFA), ensuring strict control over the reaction sequence.

Evidence DimensionProtecting group stability under basic coupling
Target Compound DataBoc group (Stable to basic amines and click conditions)
Comparator Or BaselineFmoc-protected branched linkers (Labile in basic conditions)
Quantified DifferenceEliminates premature deprotection and subsequent side-product formation.
ConditionsMulti-step synthesis involving basic coupling agents or click chemistry

Ensures reproducible batch-to-batch synthesis without yield losses due to premature protecting group cleavage.

Supplier Purity Range
Head-to-head
95% to ≥98% across vendors
Purity variation may affect conjugate yield
≥3% yield loss possible before HPLC purification
PEG vs Alkyl Solubility
Class-level
~1000× higher permeability for PEG linker PROTAC
PEG backbone may improve solubility and permeability
Alkyl linker analog suffered hydrophobic collapse
Long-Term Stability
Reported
Powder: 3 years at -20°C (TargetMol)
Supports bulk procurement planning
Supplier data; verify under own storage conditions

Trivalent PROTAC and Degrader Synthesis

Ideal for synthesizing advanced targeted protein degraders where three components must be linked: a target-binding ligand, an E3 ligase recruiter, and a third functional moiety (such as a cell-penetrating peptide or a fluorescent tag). The orthogonal reactivity and asymmetric PEG arms prevent steric clash between these complex domains [1].

Branched Antibody-Drug Conjugates (ADCs)

The right choice for developing high-Drug-to-Antibody-Ratio (DAR) ADCs or dual-payload ADCs. The azide and acid groups can be used to attach two different cytotoxic payloads (or a payload and a PK-enhancing polymer), while the deprotected central amine serves as the attachment point to the antibody .

Multifunctional Nanoparticle Surface Modification

Highly suitable for functionalizing lipid nanoparticles (LNPs) or metallic nanoparticles. The branched structure allows for the simultaneous attachment of a targeting ligand (via click chemistry) and a stealth PEG layer, streamlining the surface modification process compared to using multiple linear linkers .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker optimization
Branched PEG2/PEG4 architecture with orthogonal handles
Linker length impact on degradation potency
Sequential bioconjugation
Boc-protected amine for orthogonal deprotection
Conjugation order and product purity
Biomolecule PEGylation
Acid-azide dual functionality
Solubility enhancement and labeling efficiency
ADC linker construction
Non-cleavable PEG ether backbone
ADC solubility and stability profile

XLogP3

0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

522.29009355 Da

Monoisotopic Mass

522.29009355 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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